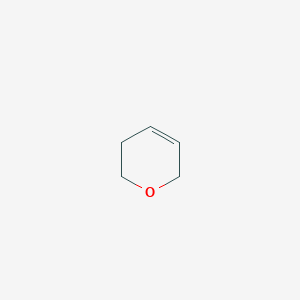

3,6-Dihidro-2H-pirano

Descripción general

Descripción

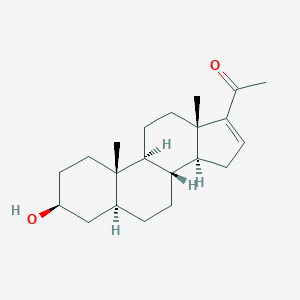

Arzoxifene es un modulador selectivo del receptor de estrógenos (SERM) del grupo benzotiofeno. Se desarrolló como un posible tratamiento para el cáncer de mama, la osteoporosis y el cáncer de endometrio. Arzoxifene actúa como un antagonista del estrógeno en los tejidos mamarios y uterinos mientras funciona como un agonista del estrógeno para mantener la densidad ósea y reducir el colesterol en suero .

Aplicaciones Científicas De Investigación

Química: Arzoxifene sirve como un compuesto modelo para estudiar el comportamiento de los moduladores selectivos del receptor de estrógenos.

Biología: La investigación sobre arzoxifene ha proporcionado información sobre las vías de señalización del receptor de estrógenos y su papel en los procesos celulares.

Medicina: Arzoxifene ha mostrado promesa en la prevención y el tratamiento del cáncer de mama, la osteoporosis y el cáncer de endometrio. .

Industria: Las propiedades únicas de Arzoxifene lo convierten en un compuesto valioso para desarrollar nuevos agentes terapéuticos y mejorar los tratamientos existentes

Mecanismo De Acción

Arzoxifene ejerce sus efectos uniéndose a los receptores de estrógenos y modulando su actividad. Actúa como un antagonista en los tejidos mamarios y uterinos, bloqueando los efectos del estrógeno y reduciendo el riesgo de desarrollo de cáncer. En el tejido óseo, arzoxifene funciona como un agonista, promoviendo la densidad ósea y reduciendo el riesgo de osteoporosis. Los objetivos moleculares y las vías involucradas incluyen el receptor de estrógeno alfa y el receptor de estrógeno beta, que regulan la expresión de varios genes involucrados en el crecimiento celular, la diferenciación y la supervivencia .

Análisis Bioquímico

Biochemical Properties

It is known that this compound is used as a hydroxyl protecting agent , which suggests that it may interact with enzymes, proteins, and other biomolecules that contain hydroxyl groups

Cellular Effects

Given its role as a hydroxyl protecting agent , it may influence cell function by altering the chemical properties of biomolecules within the cell This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a hydroxyl protecting agent , it likely exerts its effects at the molecular level by forming covalent bonds with hydroxyl groups on biomolecules This could potentially result in the inhibition or activation of enzymes, changes in gene expression, and alterations in the binding interactions between biomolecules

Métodos De Preparación

Arzoxifene se puede sintetizar a través de una serie de reacciones químicas que involucran derivados de benzotiofenoLos métodos de producción industrial se centran en optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Arzoxifene experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Arzoxifene se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el núcleo de benzotiofeno.

Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes grupos funcionales en el anillo de benzotiofeno.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Comparación Con Compuestos Similares

Arzoxifene se compara a menudo con otros moduladores selectivos del receptor de estrógenos, como el tamoxifeno y el raloxifeno. Si bien los tres compuestos comparten mecanismos de acción similares, se ha encontrado que arzoxifene es más potente en ciertos estudios preclínicos. A diferencia del tamoxifeno, arzoxifene no tiene efectos uterotropos, lo que reduce el riesgo de carcinoma endometrial. Además, arzoxifene ha mostrado una mayor eficacia en la reducción del riesgo de cáncer de mama en comparación con el raloxifeno .

Los compuestos similares incluyen:

Tamoxifeno: Un SERM ampliamente utilizado para el tratamiento del cáncer de mama.

Raloxifeno: Otro SERM utilizado para la prevención de la osteoporosis y el cáncer de mama.

Lasofoxifeno: Un SERM con efectos beneficiosos sobre la densidad ósea y la prevención del cáncer de mama.

Ospemifeno: Un SERM utilizado para el tratamiento de la atrofia vaginal en mujeres posmenopáusicas

Las propiedades únicas de Arzoxifene y su mayor potencia lo convierten en un candidato prometedor para futuras investigaciones y desarrollo en el campo de los moduladores selectivos del receptor de estrógenos.

Propiedades

IUPAC Name |

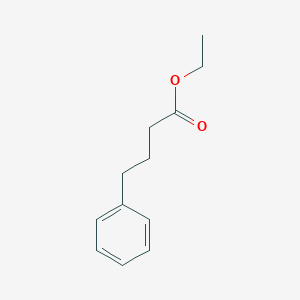

3,6-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGSKSNNEORSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953679 | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3174-74-1 | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3174-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 3,6-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 3,6-dihydro-2H-pyran is C5H8O, and its molecular weight is 84.12 g/mol.

ANone: 13C NMR analysis can be used to determine the relative stereochemistry of 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans. [] This method relies on analyzing the axial shielding effects observed in the 13C NMR spectra. Density functional theory (DFT) calculations were used to validate this method and assess the conformational bias present in the ring system. [] 1H NMR spectroscopy has also been used to gain insight into the reaction mechanisms of 3,6-dihydro-2H-pyrans. [, ]

ANone: 3,6-Dihydro-2H-pyrans can be synthesized through a variety of methods, including:

- Dehydrogenative Cycloetherification: This method utilizes DDQ as a promoter and allows for the diastereoselective synthesis of trans-2-alkyl-6-aryl-3,6-dihydro-2H-pyrans from (E)-(±)-1-aryl-5-hydroxy-1-alkenes. []

- Cyclization of Alkynols with Diorganyl Diselenides: An iron-catalyzed system can be employed to cyclize 1,4-butyne-diols using diorganyl diselenides, yielding 3,4-bis(organoselanyl)-2,5-dihydrofurans, which can be further transformed into 3,6-dihydro-2H-pyrans. This method is compatible with various functional groups. []

- Corey-Chaykovsky Reaction: α,β-unsaturated carbonyls can be selectively transformed into mono-, di-, and trisubstituted 3,6-dihydro-2H-pyran derivatives under optimized Corey-Chaykovsky reaction conditions. This mild, transition-metal-free protocol offers a broad substrate scope. []

- Cyclopropyl Epoxide Rearrangement: Aryl-substituted cyclopropyl epoxides can rearrange to form 2-aryl-3,6-dihydro-2H-pyrans under mild acidic conditions. This rearrangement offers a relatively simple route for synthesizing these compounds. []

- Ring-Closing Metathesis: Prochiral 4-(allyloxy)hepta-1,6-diynes can undergo chemoselective ring-closing enyne metathesis to yield racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. The choice of catalyst and reaction conditions significantly impact the yield and selectivity. [, ]

ANone: The presence of the double bond in 3,6-dihydro-2H-pyrans allows for various functionalization strategies, including:

- Diels-Alder Reactions: The double bond in 3,6-dihydro-2H-pyrans can participate in Diels-Alder reactions, allowing for the construction of complex polycyclic structures. For instance, the metathesis product of 5-(allyloxy)nona-2,7-diyne reacted chemo- and stereoselectively in a Diels-Alder reaction with N-phenylmaleimide. [, ]

- Oxidation: 3,6-dihydro-2H-pyrans can be oxidized to the corresponding 5,6-dihydro-2H-pyran-2-ones. []

ANone: The thermal decomposition of 3,6-dihydro-2H-pyran is a homogeneous, first-order, and likely unimolecular process. [] It yields formaldehyde and buta-1,3-diene quantitatively. Studies suggest that the decomposition proceeds through a concerted mechanism, and the activated complex likely possesses some polar character. []

ANone: 3,6-dihydro-2H-pyrans have been utilized in various catalytic transformations, including:

- Asymmetric Allylic Alkylation: Copper-catalyzed asymmetric allylic alkylation of alkylzirconium species to racemic 3,6-dihydro-2H-pyrans has been investigated. This reaction shows promise for enantioselective C-C bond formation. [, ]

- Cross-Dehydrogenative Coupling: Catalytic enantioselective cross-dehydrogenative coupling of 3,6-dihydro-2H-pyrans with aldehydes has been achieved, demonstrating the potential of these compounds in asymmetric synthesis. []

ANone: Computational methods, particularly DFT calculations, have been valuable in understanding the reactivity and properties of 3,6-dihydro-2H-pyrans.

- Stereochemical Assignment: DFT calculations have been employed to validate the use of 13C NMR axial shielding effects for assigning relative stereochemistry in 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans. []

- Reaction Mechanism Studies: DFT calculations have been utilized to investigate the mechanism of retro-Diels-Alder reactions of partially saturated 2-pyrones, which are structurally related to 3,6-dihydro-2H-pyrans. These calculations have provided insights into the reaction pathways, intermediates, and activation barriers. []

ANone: 3,6-Dihydro-2H-pyrans serve as versatile building blocks in organic synthesis and hold promise in various fields:

- Synthesis of Natural Products: The dihydropyran unit is found in numerous natural products, and the synthetic methodologies developed for 3,6-dihydro-2H-pyrans can be applied to their total synthesis. For example, the total synthesis of (±)-(2R,6S)-3,4-dehydro-1,7-bis(4-hydroxyphenyl)-4'-de-O-methyl centrolobine and (±)-centrolobine have been achieved using a key dehydrogenative cycloetherification step. []

- Drug Discovery: The biological activity of 3,6-dihydro-2H-pyran derivatives has been explored, and some compounds have shown promising anticancer activity. [] Further research in this area could lead to the development of novel therapeutics.

ANone: Yes, some 3,6-dihydro-2H-pyran derivatives have shown biological activity:

- Anticancer Activity: Triazolyl thiazolidine derivatives of pyrene containing a 3,6-dihydro-2H-pyran moiety were synthesized and evaluated for anticancer activity. [] Some of these compounds showed potent cytotoxicity against various cancer cell lines, including breast cancer cells. []

- Antimicrobial Activity: (3,6-dihydro-2H-pyran-2-yl)phosphonate derivatives have been synthesized via hetero-Diels-Alder reactions. While their biological activity has not been extensively studied, the presence of the phosphonate group suggests potential for antimicrobial applications. []

- Insect Toxicity: A novel metabolite, 2-methyloctanoic acid 6-oxo-2-propenyl-3,6-dihydro-2H-pyran-3-yl ester, isolated from an endophytic fungus was found to be toxic to spruce budworm larvae. []

ANone: Yes, leaf alcohol, a flavor and fragrance compound, can be synthesized through the ring-opening reaction of 6-methyl-3,6-dihydro-2H-pyran. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.